

Unveiling the Crystal Architecture of Terbium(III) Nitrate Hexahydrate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Terbium(III) nitrate hexahydrate*

Cat. No.: *B086333*

[Get Quote](#)

For Immediate Release

Shanghai, China – December 22, 2025 – In a comprehensive overview for researchers, scientists, and professionals in drug development, this technical guide delves into the intricate crystal structure and space group of **terbium(III) nitrate hexahydrate**, a compound of significant interest in materials science and coordination chemistry. This document synthesizes crystallographic data and experimental methodologies from key scientific literature to provide an in-depth understanding of this lanthanide complex.

Core Crystallographic Data

The crystal structure of **terbium(III) nitrate hexahydrate** has been determined through single-crystal X-ray diffraction analysis. The compound crystallizes in the triclinic crystal system, a system characterized by three unequal axes with all axial angles being unequal to 90 degrees. The specific space group has been identified as P-1. This arrangement reflects a centrosymmetric structure.

The formula of the hydrated complex is more accurately represented as $[\text{Tb}(\text{NO}_3)_3(\text{H}_2\text{O})_4] \cdot 2\text{H}_2\text{O}$, indicating that four water molecules are directly coordinated to the terbium ion, while the remaining two are lattice water molecules.^[1] This coordination environment is crucial for understanding the compound's chemical and physical properties.

A summary of the quantitative crystallographic data is presented in the table below for clarity and ease of comparison.

Parameter	Value
Crystal System	Triclinic
Space Group	P-1
Unit Cell Dimensions	
a	6.736(2) Å
b	11.013(3) Å
c	11.531(3) Å
α	80.14(2)°
β	88.21(2)°
γ	89.92(2)°
Volume	842.1(4) Å ³
Z (Formula units per unit cell)	2
Calculated Density	2.245 g/cm ³

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure of **terbium(III) nitrate hexahydrate** is a meticulous process involving several key stages. The detailed methodology provides a roadmap for replicating and verifying these findings.

Crystal Growth and Preparation

Single crystals of **terbium(III) nitrate hexahydrate** suitable for X-ray diffraction are typically grown by slow evaporation of a saturated aqueous solution of terbium(III) nitrate. High-purity terbium(III) oxide is dissolved in nitric acid, and the resulting solution is carefully concentrated. The solution is then allowed to stand at a constant temperature, promoting the formation of well-defined, colorless crystals. A suitable crystal is selected and mounted on a goniometer head for data collection.

Data Collection

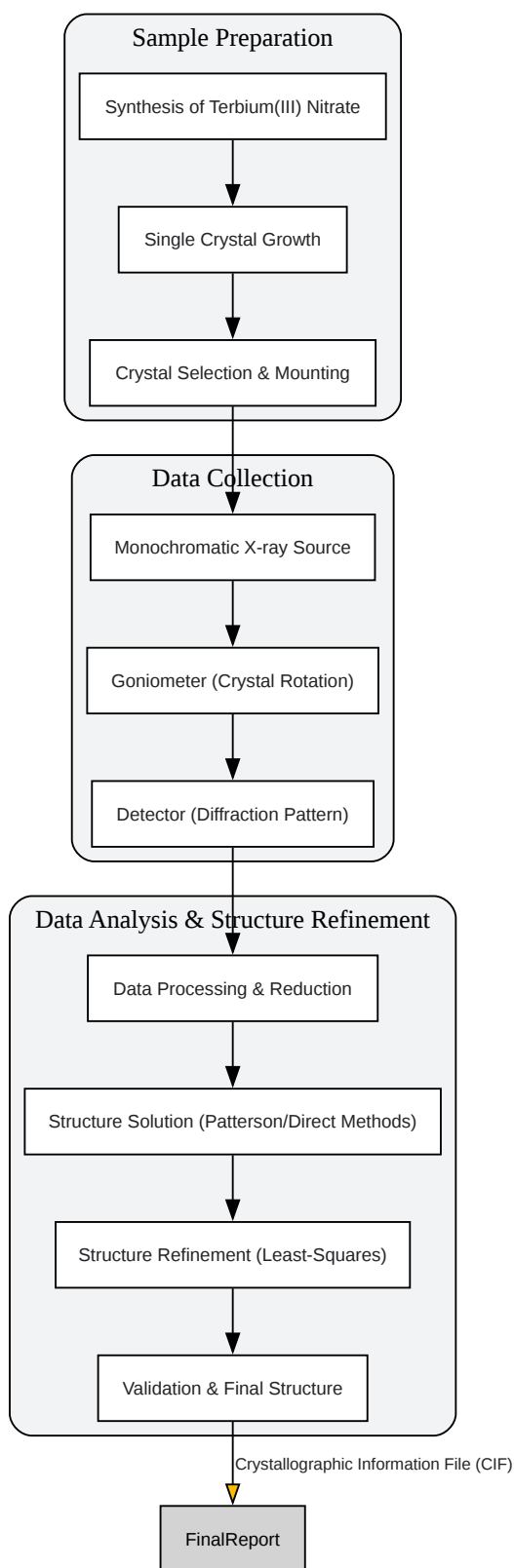
A single crystal is subjected to a beam of monochromatic X-rays. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. The intensity and position of these diffracted beams are recorded by a detector. For the determination of the **terbium(III) nitrate hexahydrate** structure, data is collected at a controlled temperature to minimize thermal vibrations of the atoms, leading to a more precise structure determination.

Structure Solution and Refinement

The collected diffraction data is then processed to determine the unit cell parameters and the space group. The initial positions of the heavy terbium atoms are often determined using Patterson methods. Subsequent Fourier analysis of the diffraction data reveals the positions of the lighter atoms (oxygen, nitrogen, and hydrogen). The structural model is then refined using least-squares methods, which adjust the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed and calculated diffraction patterns.

Logical Workflow of Crystallographic Analysis

The process of determining the crystal structure of **terbium(III) nitrate hexahydrate** can be visualized as a logical workflow, from sample preparation to the final refined structure.



[Click to download full resolution via product page](#)

Workflow for Crystal Structure Determination.

This in-depth guide provides a foundational understanding of the crystal structure of **terbium(III) nitrate hexahydrate**, underpinned by precise data and detailed experimental protocols. This information is vital for researchers working on the development of novel materials and pharmaceuticals where the specific coordination and crystalline form of lanthanide compounds are of paramount importance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Terbium(III) nitrate - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [Unveiling the Crystal Architecture of Terbium(III) Nitrate Hexahydrate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086333#terbium-iii-nitrate-hexahydrate-crystal-structure-and-space-group]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com